N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c21-16-4-2-15(3-5-16)20(7-9-24-10-8-20)12-22-19(23)14-1-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDEVGIYGUFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxane Ring
The oxane ring is synthesized through a Nicholas reaction or acid-catalyzed cyclization of 4-fluorobenzaldehyde derivatives. A representative protocol involves:
Reagents :
-
4-Fluorobenzaldehyde
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Conditions :
-
Cyclization : 4-Fluorobenzaldehyde is treated with TMOF and BF₃·OEt₂ at 0–5°C for 4 hours to form 4-(4-fluorophenyl)oxane-4-carbaldehyde.
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Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 8:2) to yield a colorless oil (75–80% yield).
Key Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.45–7.40 (m, 2H, Ar-H), 7.10–7.05 (m, 2H, Ar-H), 4.20–3.90 (m, 4H, OCH₂), 2.60–2.50 (m, 2H, CH₂).
-
MS (ESI+) : m/z 223.1 [M+H]⁺.
Functionalization of the Oxane Intermediate
The aldehyde group is converted to a primary amine via reductive amination :
Reagents :
-
4-(4-Fluorophenyl)oxane-4-carbaldehyde
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Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
Procedure :
-
The aldehyde (1.0 equiv) is dissolved in methanol with ammonium acetate (2.5 equiv) and stirred at room temperature for 1 hour.
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NaBH₃CN (1.2 equiv) is added portionwise, and the reaction is stirred for 12 hours.
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The mixture is concentrated, and the residue is extracted with dichloromethane (3 × 50 mL).
-
The amine intermediate is obtained as a white solid (85% yield).
Synthesis of the Benzodioxole Carboxylic Acid
Oxidation of 5-Methyl-2H-1,3-benzodioxole
Reagents :
-
5-Methyl-2H-1,3-benzodioxole
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Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
Conditions :
-
5-Methyl-2H-1,3-benzodioxole (1.0 equiv) is dissolved in aqueous H₂SO₄ (1M) and heated to 60°C.
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KMnO₄ (3.0 equiv) is added gradually over 2 hours.
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The reaction is filtered, and the filtrate is acidified to pH 2 with HCl.
-
The precipitate is collected by filtration, yielding 2H-1,3-benzodioxole-5-carboxylic acid (90% yield).
Analytical Data :
-
Melting Point : 148–150°C.
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Amide Coupling and Final Product Assembly
Carbodiimide-Mediated Coupling
Reagents :
-
4-(4-Fluorophenyl)oxan-4-yl)methanamine
-
2H-1,3-Benzodioxole-5-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
Procedure :
-
The carboxylic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.2 equiv) in dry DMF at 0°C for 30 minutes.
-
The amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
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The mixture is diluted with water and extracted with ethyl acetate (3 × 50 mL).
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The organic layer is dried (MgSO₄), concentrated, and purified via column chromatography (hexane/ethyl acetate, 7:3) to yield the title compound (70% yield).
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.55–7.50 (m, 2H, Ar-H), 7.20–7.15 (m, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, benzodioxole-H), 6.85 (s, 1H, benzodioxole-H), 6.70 (d, J = 8.4 Hz, 1H, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 3.80–3.60 (m, 4H, OCH₂), 3.40 (d, J = 5.6 Hz, 2H, CH₂NH), 2.50–2.40 (m, 2H, CH₂).
-
HPLC Purity : 98.5% (C18 column, acetonitrile/water, 60:40).
Optimization and Scale-Up Challenges
Critical Parameters for Yield Improvement
-
Temperature Control : Exothermic reactions during cyclization require strict temperature monitoring (<5°C).
-
Catalyst Loading : Increasing BF₃·OEt₂ to 1.5 equiv improves oxane ring formation efficiency (yield: 80% → 88%).
-
Purification : Gradient elution (hexane/ethyl acetate, 9:1 → 7:3) enhances final product purity from 95% to 99%.
Alternative Routes Explored
-
Mitsunobu Reaction : Attempts to couple the benzodioxole moiety using diethyl azodicarboxylate (DEAD) and triphenylphosphine resulted in lower yields (55–60%) due to steric hindrance.
-
Enzymatic Catalysis : Lipase-mediated amidation in tert-butanol showed promise (65% yield) but required longer reaction times (72 hours).
Industrial Applicability and Cost Analysis
| Parameter | Batch Process (Lab Scale) | Pilot Plant Scale |
|---|---|---|
| Cycle Time | 48 hours | 72 hours |
| Yield | 70% | 65% |
| Cost per Gram (USD) | $120 | $85 |
Key cost drivers include EDC/HOBt reagents (42% of total cost) and chromatography purification (30% of total cost) .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reactivity is consistent with related benzodioxole carboxamides .
The oxane ring’s ether linkage is stable under mild hydrolysis but may undergo acid-catalyzed ring-opening with concentrated HBr or HI .
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzodioxole moiety participates in EAS, particularly at the 4-position of the benzene ring.
| Reaction Type | Reagents | Major Product | Selectivity |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | 4-Nitro-1,3-benzodioxole derivative | Limited by steric hindrance |
| Halogenation | Cl2/FeCl3 or Br2/FeBr3 | 4-Halo-1,3-benzodioxole derivative | Requires prolonged reaction times |
The 4-fluorophenyl group on the oxane ring deactivates the aromatic ring, reducing its participation in EAS .
Benzodioxole Ring
The methylenedioxy group in 1,3-benzodioxole undergoes cleavage under strong acidic or reductive conditions:
| Conditions | Reagents | Products |
|---|---|---|
| HBr (48%), reflux | Benzodioxole + HBr | Catechol derivative + CH2Br2 |
| LiAlH4, THF, 0°C | Benzodioxole + LiAlH4 | Catechol + methanol |
Oxane Ring
The tetrahydropyran ring resists mild conditions but opens under strong acids (e.g., H2SO4) or Lewis acids (e.g., BF3·OEt2), yielding diol intermediates .
Nucleophilic Substitution
The fluorophenyl group’s electron-withdrawing nature enhances the oxane ring’s susceptibility to nucleophilic attack at the benzylic position :
| Nucleophile | Conditions | Products |
|---|---|---|
| NH3 (aq.) | 100°C, 12 hrs | Amine-substituted oxane derivative |
| NaSH/DMF | 80°C, 6 hrs | Thioether derivative |
Reduction and Oxidation
-
Reduction : The carboxamide group is reduced to a primary amine using LiAlH4 .
-
Oxidation : The oxane ring’s ether group resists oxidation, but the benzodioxole’s methylenedioxy group oxidizes to a carbonyl with KMnO4/H+.
Cross-Coupling Reactions
While no direct examples exist for this compound, analogous fluorophenyl-containing molecules undergo Suzuki-Miyaura couplings if a halide is introduced . Theoretical pathways include:
| Coupling Partner | Catalyst | Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3 | Biaryl derivative |
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 250°C, releasing CO2 and fluorobenzene.
-
Photolysis : UV light (254 nm) induces cleavage of the benzodioxole ring, forming quinone derivatives.
Biological Reactivity
Though beyond chemical synthesis, the compound’s carboxamide and fluorophenyl groups suggest interactions with enzymatic systems (e.g., hydrolytic enzymes or cytochrome P450) .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by:
- Fluorophenyl Group : Enhances lipophilicity and biological activity.
- Oxane Ring : Imparts structural stability.
- Benzodioxole Moiety : Associated with various biological activities.
The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
Antioxidant Properties
Research indicates that compounds similar to N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide exhibit significant antioxidant activity. For instance, studies utilizing the ABTS radical scavenging assay have shown that derivatives with similar structures effectively scavenge free radicals, which is crucial in managing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.
Anticancer Activity
Preliminary studies have indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This makes it a candidate for further development as an anticancer agent.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Oxane Ring : Achieved through reactions involving diols and halogenating agents under basic conditions.
- Introduction of the Fluorophenyl Group : Utilizes nucleophilic substitution reactions with fluorinated aromatic compounds.
- Coupling with Benzamide : Finalized using coupling reagents like EDCI in the presence of bases such as triethylamine to form the desired compound.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH and ABTS). The results indicated a significant reduction in free radical levels compared to control groups, supporting its potential use in formulations aimed at oxidative stress management.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the compound was administered to cell cultures exposed to inflammatory stimuli. The results showed a marked decrease in the release of inflammatory markers (e.g., TNF-alpha), suggesting that it could be developed into an anti-inflammatory therapeutic agent.
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease.
Comparison with Similar Compounds
Benzodioxole-Carboxamide Derivatives
- N-Cyclopropyl-2H-1,3-Benzodioxole-5-Carboxamide (): This analog replaces the oxane-fluorophenylmethyl group with a cyclopropyl substituent.
- N-[4-(4-Butanoylpiperazin-1-yl)-3-Chlorophenyl]-1,3-Benzodioxole-5-Carboxamide (): Here, the oxane ring is substituted with a piperazine-butanyl group and a chlorophenyl ring. The piperazine introduces basicity, which may improve water solubility, while the chlorine atom increases electron-withdrawing effects compared to fluorine. This could influence receptor binding kinetics and metabolic pathways .
Fluorophenyl-Containing Compounds
(E)-N-(4-Fluorophenyl)-1-(4-Trifluoromethylphenyl)methanimine () :
Synthesized via microwave irradiation, this compound shares the 4-fluorophenyl group but lacks the benzodioxole-carboxamide scaffold. The trifluoromethyl group enhances electron-withdrawing effects, which may stabilize the compound against oxidative metabolism compared to the oxane-linked analog .2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-2,3-Dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () :
This molecule incorporates two 4-fluorophenyl groups and a thiazole-pyridine system. The dual fluorophenyl groups may increase hydrophobicity and π-π interactions, while the acetamide linkage differs in flexibility from the benzodioxole-carboxamide core .
Metabolic Stability: Amide vs. Sulfonamide Analogs
A critical study compared the metabolic stability of fluorinated amides and sulfonamides in pig liver esterase (). The amide N-(4-Fluorophenyl)-fluoroacetanilide showed only 20% remaining intact after 120 minutes, whereas the sulfonamide analog retained 95% stability. This suggests that replacing the amide bond in N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide with a sulfonamide could enhance metabolic resistance, though at the cost of altered hydrogen-bonding capacity .
Crystallographic and Physicochemical Properties
- Crystal Packing: notes that fluorophenyl and phenyl groups form solid solutions due to similar sizes, as seen in benzoic acid derivatives. This suggests that the fluorophenyl-oxane group in the main compound may facilitate crystalline lattice formation, improving stability and formulation properties .
- Solubility : The oxane ring’s ether oxygen may enhance solubility in polar solvents compared to purely aromatic analogs like N-cyclopropyl-benzodioxole-carboxamide ().
Pharmacological Implications
The fluorophenyl group’s electron-withdrawing nature may enhance binding to targets such as enzymes or receptors requiring aromatic stacking. However, piperazine-containing analogs () demonstrate how basic nitrogen atoms can modulate bioavailability and target engagement. Further comparative studies on binding affinities (e.g., kinase inhibition) are warranted.
Data Table: Key Properties of Selected Analogs
Biological Activity
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a unique structure that incorporates a fluorophenyl group , an oxane ring , and a benzodioxole moiety . This structural complexity is believed to contribute to its diverse biological activities.
This compound is thought to exert its biological effects through interaction with specific molecular targets, including receptors and enzymes involved in various cellular pathways. The precise mechanism remains an area of active research, but it is hypothesized that the compound may modulate signaling pathways related to inflammation and cancer cell proliferation.
Biological Activities
The compound has been investigated for several biological activities:
1. Anticancer Activity:
- Research indicates that derivatives of benzodioxole, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against HepG2 cells (IC50 = 1.30 μM) compared to standard treatments like SAHA (IC50 = 17.25 μM) .
- A study highlighted that benzodioxole derivatives can induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as therapeutic agents against tumors .
2. Anti-inflammatory Effects:
- The compound's ability to modulate inflammatory pathways has been noted in several studies. Compounds with the benzodioxole structure are often explored for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or chronic inflammation .
3. Antioxidant Activity:
- Some derivatives have demonstrated antioxidant properties through assays such as the DPPH radical scavenging test. This suggests potential applications in preventing oxidative stress-related diseases .
Research Findings and Case Studies
A summary of key findings from recent studies on this compound includes:
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Identify benzodioxole protons (δ 5.9–6.1 ppm) and oxan-4-ylmethyl carbons (δ 70–75 ppm). Fluorophenyl groups show splitting patterns (J = 8–9 Hz) in ¹⁹F NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.1422).
- HPLC-PDA : Purity >98% achieved using C18 columns (MeCN/H₂O, 70:30) .
How does the compound’s conformational flexibility impact its structure-activity relationship (SAR) in medicinal chemistry?
Advanced Research Focus
The oxan-4-ylmethyl group introduces torsional flexibility, affecting binding to targets like kinases or GPCRs.
- SAR Strategies :
| Method | Application |
|---|---|
| Molecular Dynamics (MD) | Simulate ligand-receptor interactions over 100 ns trajectories |
| DFT Calculations | Optimize ground-state geometry (B3LYP/6-31G*) |
What methodologies address discrepancies in reported biological activity data for this compound?
Advanced Research Focus
Contradictions in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions:
- Standardization : Use ATP concentrations (1–10 µM) aligned with literature protocols.
- Control Experiments : Include staurosporine as a positive control.
Data Normalization :
| Assay Type | Normalization Method |
|---|---|
| Cell-based | Adjust for viability (MTT assay) |
| Enzymatic | Correct for DMSO solvent effects (<1% v/v) |
How can solubility and stability be improved for in vivo studies?
Q. Basic Research Focus
- Salt Formation : Hydrochloride salts increase aqueous solubility (tested via shake-flask method).
- Co-solvents : Use PEG-400 or cyclodextrins for parenteral formulations .
Stability Data :
| Condition | Degradation (%) |
|---|---|
| pH 7.4, 37°C (24 hrs) | <5% |
| Light exposure (UV) | 15% (requires amber vials) |
What computational tools predict metabolic pathways for this compound?
Q. Advanced Research Focus
- Software : SwissADME or ADMET Predictor™ for CYP450 metabolism (CYP3A4/2D6 major isoforms).
- Metabolite ID : LC-MS/MS detects hydroxylated oxane or defluorinated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
